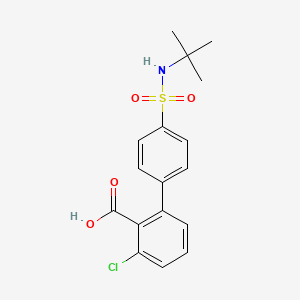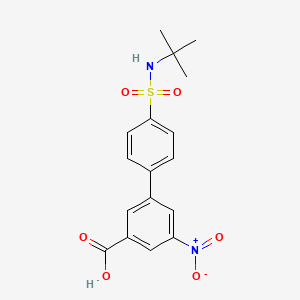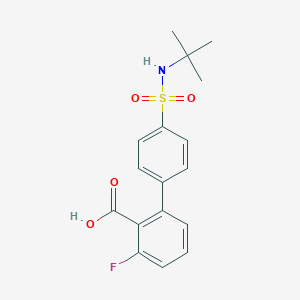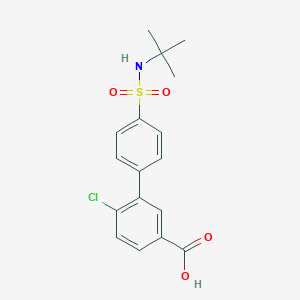
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) is a synthetic organic compound that has been widely used in scientific research due to its unique properties. It is an important intermediate to synthesize various compounds and has been used in the synthesis of a variety of drugs, pesticides, and other compounds.
Applications De Recherche Scientifique
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) has a wide range of applications in scientific research. It has been used in the synthesis of a variety of drugs, pesticides, and other compounds. It has also been used in the synthesis of a variety of biologically active compounds, such as inhibitors of protein kinases, inhibitors of phospholipase A2, and inhibitors of cyclooxygenase-2. It has also been used in the synthesis of a variety of organic dyes and pigments.
Mécanisme D'action
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) acts as a proton donor, donating a proton to an acceptor molecule. This proton donation results in the formation of an ionic bond between the two molecules, which results in the formation of a new compound.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, phospholipase A2, and cyclooxygenase-2, as well as to inhibit the activity of a variety of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to have an anti-inflammatory effect, as well as to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is its relatively low cost, which makes it an attractive option for many researchers. Additionally, it is relatively easy to synthesize, making it a convenient option for researchers. However, there are some limitations to using this compound in laboratory experiments, such as its relatively low solubility in water and its tendency to form insoluble complexes with other compounds.
Orientations Futures
The potential future directions for 2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) are vast. One potential future direction is to explore its use in the synthesis of novel drugs and other compounds. Additionally, researchers could explore its potential for use in the synthesis of new organic dyes and pigments, as well as its potential for use in the synthesis of new biologically active compounds. Furthermore, researchers could explore its potential for use in the development of new drug delivery systems and its potential for use in the development of new drug formulations. Finally, researchers could explore its potential for use in the development of new diagnostic and therapeutic agents.
Méthodes De Synthèse
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) can be synthesized using a two-step reaction. The first step involves the reaction of 4-t-butylsulfamoylbenzoic acid with nitrobenzene in the presence of a base such as potassium carbonate or sodium hydroxide. The second step involves the reaction of the resulting 4-t-butylsulfamoyl-4-nitrobenzoic acid with anhydrous hydrogen chloride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction yields a 95% pure product.
Propriétés
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-17(2,3)18-26(24,25)13-7-4-11(5-8-13)15-10-12(19(22)23)6-9-14(15)16(20)21/h4-10,18H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQRAOZNNIRRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413249.png)
![5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413254.png)
![3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413255.png)
![5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413258.png)
![3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413264.png)